2-(3-Aminophenyl)acetonitrile

Thermal Stability Solid-State Properties Purification

2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9; synonym: 3-aminophenylacetonitrile, m-aminobenzyl cyanide) is an organic building block with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol. Its structure integrates a primary aromatic amine and a nitrile group on a meta-substituted phenyl scaffold, conferring distinct reactivity for pharmaceutical intermediate synthesis.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 4623-24-9
Cat. No. B1276000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)acetonitrile
CAS4623-24-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CC#N
InChIInChI=1S/C8H8N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4,10H2
InChIKeyYIZRGZCXUWSHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9): Procurement-Relevant Physicochemical and Functional Profile


2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9; synonym: 3-aminophenylacetonitrile, m-aminobenzyl cyanide) is an organic building block with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Its structure integrates a primary aromatic amine and a nitrile group on a meta-substituted phenyl scaffold, conferring distinct reactivity for pharmaceutical intermediate synthesis . Physicochemical properties relevant to handling and formulation include a melting point of 137–138 °C, a boiling point of 307.4 °C at 760 mmHg (or 183–187 °C at 13 Torr) , a predicted density of approximately 1.12 g/cm³, and a logP around 1.92 [1]. The compound is classified with a GHS07 hazard warning, indicating acute oral toxicity (H302) and skin/eye irritation potential (H315, H319) .

2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9): Why Isomeric Substitution is Scientifically Unacceptable


The three positional isomers of aminophenylacetonitrile—ortho (CAS 2973-50-4), meta (CAS 4623-24-9), and para (CAS 3544-25-0)—are not interchangeable. The meta-substitution pattern of 2-(3-aminophenyl)acetonitrile dictates a specific electronic and steric environment that is critical for downstream reactivity, particularly in the synthesis of pharmacologically active pyrrolopyrimidines . For example, the meta-isomer's melting point (137–138 °C) is dramatically higher than those of the ortho (69–72 °C) [1] and para (45–48 °C) [2] isomers, reflecting fundamental differences in crystal lattice energy and, consequently, in solubility, handling, and purification behavior. Furthermore, the meta-amine directs electrophilic aromatic substitution to distinct positions compared to ortho/para-directing groups, leading to different regioisomers in subsequent reactions. Selecting an incorrect isomer will lead to synthetic failure or the production of an undesired analogue with divergent biological or material properties.

2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9): Quantitative Differentiation Against Closest Analogs


2-(3-Aminophenyl)acetonitrile Thermal Stability: Meta-Isomer Melting Point Advantage

The meta-isomer (2-(3-aminophenyl)acetonitrile) exhibits a melting point of 137–138 °C , which is significantly higher than the para-isomer (45–48 °C) [1] and the ortho-isomer (69–72 °C) [2]. This higher melting point indicates stronger intermolecular forces and greater thermal stability, which can simplify purification by recrystallization and improve storage robustness.

Thermal Stability Solid-State Properties Purification

2-(3-Aminophenyl)acetonitrile Lipophilicity: Higher logP vs. ortho-Isomer Impacts Extraction and Chromatography

The meta-isomer has a calculated logP of approximately 1.92 , which is substantially higher than the ortho-isomer's logP of 0.17 [1]. The para-isomer's logP is predicted to be similar to the meta-isomer, around 1.92 . A higher logP indicates greater lipophilicity, which directly influences solubility in organic solvents and partitioning behavior in liquid-liquid extractions and reversed-phase chromatography.

Lipophilicity Extraction Chromatography

2-(3-Aminophenyl)acetonitrile Meta-Substitution: Enabling the Synthesis of Anti-Influenza Pyrrolopyrimidines

The meta-substitution pattern is essential for the synthesis of aminophenylalkylaminopyrrolopyrimidines, a class of compounds with demonstrated anti-influenza activity . The ortho- and para-isomers lack the correct geometry to form the requisite pyrrolopyrimidine core, leading to inactive or structurally divergent products [1]. This regioselectivity is a direct consequence of the amine's position on the phenyl ring.

Antiviral Synthesis Pharmaceutical Intermediate Regioselectivity

2-(3-Aminophenyl)acetonitrile (CAS 4623-24-9): High-Value Application Scenarios Driven by Differentiated Properties


Medicinal Chemistry: Synthesis of Anti-Influenza Pyrrolopyrimidine Derivatives

The primary high-value application for 2-(3-aminophenyl)acetonitrile is as a key intermediate in the synthesis of aminophenylalkylaminopyrrolopyrimidines, which have demonstrated anti-influenza activity . The meta-substitution pattern is crucial for achieving the correct regiochemistry in the final pyrrolopyrimidine core. Procurement of this specific isomer is non-negotiable for medicinal chemistry projects targeting this antiviral scaffold.

Organic Synthesis: Scaffold for Diverse Heterocyclic Libraries

Beyond influenza targets, the combination of a meta-amino group and a nitrile provides a versatile handle for constructing diverse heterocyclic libraries. The amine can undergo amide bond formation, reductive amination, or diazotization, while the nitrile can be hydrolyzed, reduced, or used in cycloadditions. This bifunctional nature makes it a valuable building block for generating novel chemical entities .

Process Chemistry: Purification Advantage in Scale-Up

The high melting point (137–138 °C) of 2-(3-aminophenyl)acetonitrile offers a practical advantage over its lower-melting isomers during process scale-up. Recrystallization from common solvents is more straightforward and often yields higher purity material with less loss to mother liquors. This can translate to lower cost of goods and higher throughput in a manufacturing setting.

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